4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol
Description
4,6-Di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring. It is commonly used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
4,6-ditert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)23-19(26-18)12-9-11(22)7-8-15(12)24/h7-10,24-25H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCUDPHEBOAOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)Cl)O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol typically involves multiple steps. One common method includes the reaction of 2-(5-chloro-2-hydroxyphenyl)aniline with di-tert-butyl dicarbonate under acidic conditions to form the benzoxazole core. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are often carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and reactivity. It is employed in the development of new materials, pharmaceuticals, and as a reagent in organic synthesis. Its stability and ability to undergo various chemical reactions make it a valuable tool in the study of chemical processes and mechanisms.
Mechanism of Action
The mechanism by which 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Similar in structure but differs in the presence of the benzotriazole ring instead of benzoxazole.
2,4-Di-tert-butylphenol: Lacks the chloro and hydroxy groups, resulting in different reactivity and properties.
5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)benzotriazole: Another benzotriazole derivative with similar applications but different chemical behavior.
Uniqueness: 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol is unique due to its combination of tert-butyl groups, chloro substituent, and hydroxy group, which contribute to its stability and reactivity. This combination allows for a wide range of applications in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
